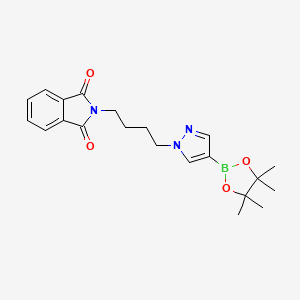

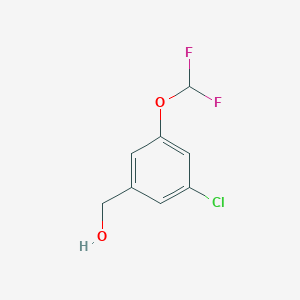

![molecular formula C16H13ClO2 B3322238 [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate CAS No. 1428936-75-7](/img/structure/B3322238.png)

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate

Übersicht

Beschreibung

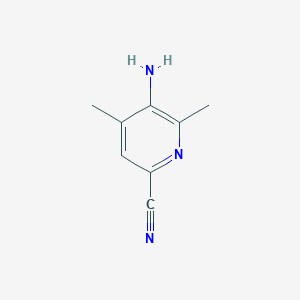

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, also known as FLEC, is a novel chemical compound that belongs to the class of carbonochloridates. It has a molecular weight of 272.72 g/mol .

Molecular Structure Analysis

The molecular formula of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is C16H13ClO2 . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

1. Regioselectivity in Organic Synthesis

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is related to fluorene derivatives, which have been studied for their regioselectivity in organic synthesis. For example, N-substituted 9H-fluoren-9-imines react with difluorocarbene to give iminium ylides, leading to various organic transformations, such as the formation of spiro-fused imidazolidine derivatives or oxazolidine derivatives through cycloadditions. This regioselectivity can be analyzed using quantum-chemical calculations based on density functional theory (Novikov et al., 2006).

2. Synthesis of Novel Chemical Compounds

Fluoren-9-yl derivatives, closely related to [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, are used in the synthesis of novel chemical compounds. For instance, reaction of N1,N2-diarylacetamidines with (2,4,7-trinitro-9H-fluoren-9-ylidene)propanedinitriles resulted in novel spiro[fluorene-9,4′-(1′,2′,3′,4′-tetrahydropyridine)]-5′-carbonitriles (Gomaa & Döpp, 1998).

3. Catalysts for Polymerization

Certain fluorene-containing compounds, similar to [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, are used in the preparation of catalysts for polymerization. For example, silicon-bridged fluorenyl−phenoxy group 4 metal complexes have been synthesized and shown to be effective in producing high molecular weight copolymers of ethylene and 1-hexene at elevated temperatures (Senda et al., 2010).

4. Electrochemical Applications

Another area of application is in electrochemistry, where derivatives of fluorene, similar to[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, are utilized. For instance, a carbon-paste electrode modified with 2,7-bis(ferrocenyl ethyl)fluoren-9-one and carbon nanotubes has been employed for the voltammetric determination of levodopa, demonstrating effective catalytic activity and electron mediating behavior (Beitollahi et al., 2011).

5. Synthesis and Characterization of Fluorescent Dyes

Fluorene derivatives are also important in the synthesis and characterization of fluorescent dyes. For example, the synthesis and absorption/fluorescence properties of two novel intramolecular charge transfer compounds containing fluorene moieties were explored, demonstrating their potential as fluorescent probes and electroluminescent materials (Song et al., 2009).

Eigenschaften

IUPAC Name |

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

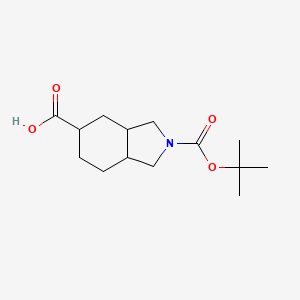

![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)

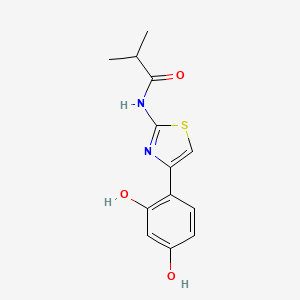

![(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid](/img/structure/B3322201.png)

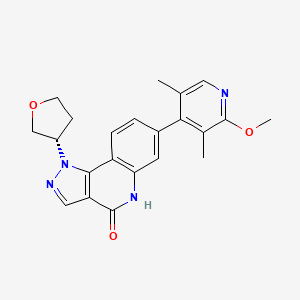

![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)